molecular formula C10H14O3 B125460 2-Benzyloxy-1,3-propanediol CAS No. 14690-00-7

2-Benzyloxy-1,3-propanediol

Cat. No. B125460
CAS RN: 14690-00-7
M. Wt: 182.22 g/mol
InChI Key: UDIPIOHLDFSMLR-UHFFFAOYSA-N
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Description

2-Benzyloxy-1,3-propanediol is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .


Synthesis Analysis

The synthesis of 2-Benzyloxy-1,3-propanediol involves the use of commercially available, inexpensive, and simple 2-(hydroxymethyl)-1,3-propanediol (31) using lipase-catalyzed enantioselective hydrolysis as a key reaction .


Molecular Structure Analysis

The molecular formula of 2-Benzyloxy-1,3-propanediol is C10H14O3. The InChI string representation is InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . The Canonical SMILES string is C1=CC=C(C=C1)COC(CO)CO .


Chemical Reactions Analysis

2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .


Physical And Chemical Properties Analysis

2-Benzyloxy-1,3-propanediol has a molecular weight of 182.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are 182.094294304 g/mol . The Topological Polar Surface Area is 49.7 Ų .

Scientific Research Applications

Enantioselective Synthesis

  • Asymmetric desymmetrization of 2-substituted 1,3-propanediols, including 2-Benzyloxy-1,3-propanediol, has been accomplished using oxazaborolidinone-mediated enantioselective ring-cleavage. This process yields enantiomerically enriched 3-benzyloxy-1-propanols, crucial intermediates in the synthesis of various chiral molecules (Harada, Imai & Oku, 2002).

Biotechnological Production

  • 1,3-Propanediol, a chemical derivative of 2-Benzyloxy-1,3-propanediol, finds extensive applications in the production of polyesters, polyethers, and polyurethanes. Microbial production of 1,3-propanediol using genetically engineered strains has shown promise in improving yields and overcoming production bottlenecks associated with natural microorganisms (Yang et al., 2018).

Chemical Synthesis and Catalysis

  • In the realm of catalytic hydrogenolysis, 2-Benzyloxy-1,3-propanediol is a candidate for conversion into valuable propanediols such as 1,2-propanediol and 1,3-propanediol. These propanediols are synthesized using various catalysts, and the process is fundamental in the chemical industry for producing solvents, adhesives, and other polymers (Wang, Zhou & Guo, 2015).

Electrochemical Applications

  • Benzyloxy-functionalized 1,3-propanedithiolate complexes, which can be synthesized from 2-Benzyloxy-1,3-propanediol, have been studied for their electrochemical properties. These complexes are relevant to the active site of [FeFe]-hydrogenases, indicating their potential use in hydrogen production and fuel cell technologies (Song et al., 2012).

Safety And Hazards

When handling 2-Benzyloxy-1,3-propanediol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-phenylmethoxypropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIPIOHLDFSMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163541
Record name 1,3-Propanediol, 2-(benzyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-1,3-propanediol

CAS RN

14690-00-7
Record name 2-(Phenylmethoxy)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14690-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(benzyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-(benzyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a methanol (50 ml) solution of the 5-(benzyloxy)-2,2-dimethyl-1,3-dioxane (6.5 g, 29.2 mmol) obtained in the step (9b), DOWEX® 50W-X8 (5 g) was added and stirred at room temperature. After 2 hours, the reaction mixture was filtered and concentrated to obtain the title compound (5.0 g, 93.8%) as a colorless oil.
Name
5-(benzyloxy)-2,2-dimethyl-1,3-dioxane
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93.8%

Synthesis routes and methods II

Procedure details

A mixture of about 338 g of 5-(benzyloxy)-2-phenyl-m-dioxane, about 1500 ml of ethanol, about 500 ml of water and about 20 ml of sulfuric acid was refluxed for about 2 hours. The ethanol was removed, the acid neutralized with solid sodium bicarbonate, the mixture steam distilled to remove benzaldehyde and then saturated with potassium carbonate. This mixture was extracted three times with ether. The ether extracts were combined, dried and evaporated. Toluene was added and evaporated. The residue was distilled via a Kugelrohr (about 0.1 mm, 170° C.) giving an oil. This oil was dissolved in about 300 ml of toluene, cooled and diluted with two volumes of petroleum ether. Refrigeration produced about 184.69 g of the desired title compound as a solid.
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
CC1(C)OCC(OCc2ccccc2)CO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a methanol (50 ml) solution of the 5-(benzyloxy)-2,2-dimethyl-1,3-dioxane (6.5 g, 29.2 mmol) obtained in the step (9b), DOWEX(R) 50W-X8 (5 g) was added and stirred at room temperature. After 2 hours, the reaction mixture was filtered and concentrated to obtain the title compound (5.0 g, 93.8%) as a colorless oil.
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(benzyloxy)-2,2-dimethyl-1,3-dioxane
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
93.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloxy-1,3-propanediol
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Reactant of Route 6
2-Benzyloxy-1,3-propanediol

Citations

For This Compound
53
Citations
XL Wang, RX Zhuo, LJ Liu, F He… - Journal of Polymer …, 2002 - Wiley Online Library
A new six‐membered cyclic carbonate monomer, 5‐benzyloxy‐trimethylene carbonate, was synthesized from 2‐benzyloxy‐1,3‐propanediol, and the corresponding polycarbonate, poly(…
Number of citations: 120 onlinelibrary.wiley.com
SM Ali, MU Ahmad, P Koslosky, K Kasireddy… - Tetrahedron, 2006 - Elsevier
A phosphoramidite approach using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite was utilized for the first time to synthesize short chain cardiolipins. The approach was extended …
Number of citations: 9 www.sciencedirect.com
WC Ray, MW Grinstaff - Macromolecules, 2003 - ACS Publications
The synthesis and characterization of a polycarbonate of glycerol and poly(carbonate−ester)s of glycerol and l-lactic acid are reported. These new polymers possess a hydrolyzable …
Number of citations: 117 pubs.acs.org
C Gonzalez-Arellano, A Grau-Atienza, E Serrano… - Journal of Molecular …, 2015 - Elsevier
A comparative study of the influence of three different acid solids as catalysts (conventional zeolites Z15c with Si/Al = 19.5 and Z40c with Si/Al = 48.2, and a hierarchical zeolite Z40c-H …
Number of citations: 26 www.sciencedirect.com
A Kros, RJM Nolte… - Journal of Polymer …, 2002 - Wiley Online Library
The synthesis of 3,4‐ethylenedioxythiophene (EDOT) derivatives bearing functional groups is described. Their electrochemical characteristics were investigated with cyclic voltammetry …
Number of citations: 87 onlinelibrary.wiley.com
KL Lai, LJ Ji, CY Long, L Li, B He… - Journal of applied …, 2012 - Wiley Online Library
The biomedical applications of poly(ε‐caprolactone) (PCL) were limited for its high hydrophobicity and crystallinity. In this study, we copolymerized CL with amorphous 5‐hydroxyl‐…
Number of citations: 9 onlinelibrary.wiley.com
S Roseman - Journal of the American Chemical Society, 1952 - ACS Publications
With the particular lot of ion exchange resin (Duolite A-4) available for our first experiments, some difficulty was experienced in complete re-moval of the borate ion. A modification of the …
Number of citations: 33 pubs.acs.org
WA West, BJ Ludwig - Journal of the American Chemical Society, 1952 - ACS Publications
lyzing activity more Page 1 4466 Notes Vol. melting point sample, after melting, was heated to 250 and cooled, the resolidified material remelted at 236-238 [lactone acetate]. Anal. …
Number of citations: 14 pubs.acs.org
WQ Xiong, Y Lv, B Peng, SG Fu, AH Duan… - Separation …, 2021 - Wiley Online Library
Four chiral hexagonal ordered mesoporous silica were synthesized by self‐assembly and templated by surface active agents prepared from d‐phenylalanine, l‐phenylglycine, l‐proline, …
R Schneider, R Baumes, C Bayonove… - Journal of Agricultural …, 1998 - ACS Publications
A typical commercial sample of red Vins Doux Naturels (VDN), Maury 1991, was analyzed by liquid−liquid extraction with dichloromethane followed by chromatographic analysis by GC/…
Number of citations: 128 pubs.acs.org

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